YL8 ribosomal protein
Description
Properties
CAS No. |
147172-83-6 |
|---|---|
Molecular Formula |
C27H26N2O2 |
Synonyms |
YL8 ribosomal protein |
Origin of Product |
United States |
Genomic Organization, Gene Expression, and Biogenesis of Yl8 Ribosomal Protein
YL8 Ribosomal Protein Gene Loci and Genomic Context
The genetic information encoding the this compound is characterized by gene duplication and the presence of introns, adding layers of complexity to its regulation and expression.
Identification of Duplicated this compound Genes (e.g., YL8A, YL8B in Saccharomyces cerevisiae)
In the budding yeast Saccharomyces cerevisiae, the this compound is encoded by two distinct, duplicated genes: YL8A and YL8B. nih.govoup.comnih.govnih.gov This duplication is a common feature among ribosomal protein genes in yeast. The YL8A gene is located on chromosome VII, while its counterpart, YL8B, resides on chromosome XVI. nih.govnih.gov Studies involving the disruption of these genes have revealed that while the loss of a single gene, such as YL8A, results in a slower growth phenotype, the simultaneous disruption of both YL8A and YL8B is lethal to the yeast cell. nih.govnih.gov This underscores the essential and shared function of the protein products from both gene copies. Comparative analysis of the nucleotide and amino acid sequences of YL8A and YL8B suggests that the duplication event that gave rise to these two genes occurred relatively recently in evolutionary history. nih.gov
Table 1: Genomic Loci of Duplicated this compound Genes in Saccharomyces cerevisiae
| Gene Name | Chromosomal Location | Essentiality |
|---|---|---|
| YL8A | Chromosome VII | Non-essential (slow growth when disrupted) |
Intron Architecture and Splicing Mechanisms of this compound Transcripts
A notable feature of the YL8A and YL8B genes is the presence of two introns within their open reading frames. nih.govoup.comnih.govnih.gov This is particularly interesting as most duplicated ribosomal protein genes in yeast that contain introns have them in both copies. nih.gov The introns in both YL8A and YL8B contain long conserved sequences. nih.gov The process of splicing, which removes these introns from the pre-mRNA transcript to produce a mature mRNA molecule, is a critical step in the expression of the YL8 protein. The efficiency of splicing can be modulated by the structure of the intron itself and can be a point of regulation for gene expression. nih.govresearchgate.net This mechanism allows for the differential expression of duplicated ribosomal protein genes, potentially leading to varied ratios of ribosomal protein isoforms. nih.govresearchgate.net While the general principles of splicing are well-understood, the specific mechanisms that regulate the splicing of YL8 transcripts and the functional implications of the conserved intronic sequences are areas of ongoing research.
Transcriptional Regulation of this compound Gene Expression
Promoter Elements and Transcription Factor Interactions
The initiation of transcription is controlled by promoter regions located upstream of the gene's coding sequence. addgene.org These promoters contain specific DNA sequences that serve as binding sites for transcription factors, which are proteins that regulate the rate of transcription. cornell.eduyoutube.com While specific transcription factors that bind directly to the promoters of YL8A and YL8B have not been extensively detailed in the provided search results, the regulation of ribosomal protein genes (RPGs) in yeast generally involves a complex interplay of various transcription factors. nih.gov The regulation of RPGs is often viewed as a coordinated process, but recent studies suggest a more complex picture with gene-specific features fine-tuning the expression of individual ribosomal proteins. nih.gov
Post-Transcriptional and Post-Translational Regulation of this compound
Beyond the initial transcription of the gene, the expression of this compound is further refined by post-transcriptional and post-translational regulatory mechanisms. Post-transcriptional regulation, which occurs after the mRNA is synthesized, plays a significant role in fine-tuning the amount of protein produced from each ribosomal protein gene. nih.gov This can involve changes in pre-mRNA splicing efficiency and mRNA stability. nih.gov For duplicated ribosomal protein genes, differential splicing can lead to a hierarchy of expression, where one paralog is more highly expressed than the other. nih.gov
mRNA Stability and Translational Control Mechanisms
The expression of ribosomal proteins is meticulously controlled at both the transcriptional and post-transcriptional levels to ensure balanced production. For YL8/RPL7, regulation of its mRNA stability and translation rate is a critical control point.
Research indicates that human RPL7 possesses a regulatory role within the translation machinery itself. The protein contains a basic region-leucine zipper (BZIP)-like domain which facilitates binding to both DNA and RNA, with a notable preference for 28S rRNA and messenger RNA (mRNA). sigmaaldrich.comwikipedia.orgnih.gov In vitro studies have demonstrated that RPL7 can inhibit the cell-free translation of mRNAs. sigmaaldrich.comwikipedia.orgnih.gov This inhibitory effect is not global but selective; for instance, in Jurkat T-lymphoma cells, L7-mediated inhibition of translation specifically suppresses the synthesis of a 46 kD protein. nih.gov This suggests that RPL7 can act as a specific translational regulator, modulating the synthesis of a subset of proteins. The interaction between the BZIP-like region of L7 and mRNA is essential for this inhibitory function. nih.gov
The stability of the RPL7 mRNA itself is also subject to regulation. In one context, the half-life of RPL7 mRNA was shown to be decreased by the action of RNase-L, indicating that its degradation can be actively controlled. nih.gov This provides a mechanism to rapidly downregulate RPL7 production when needed.
Furthermore, the process of translation is intrinsically linked to mRNA stability. In yeast, the co-translational recognition of nascent ribosomal proteins like Rpl3 and Rpl4 by dedicated chaperones can shield their corresponding mRNAs from degradation. elifesciences.org When a chaperone is unavailable, a regulatory complex can access the nascent polypeptide chain, leading to the degradation of the mRNA. elifesciences.org While this has not been demonstrated specifically for YL8/RPL7, it represents a sophisticated general mechanism that couples the synthesis of ribosomal proteins directly to their assembly pathway, preventing the accumulation of excess, aggregation-prone proteins. elifesciences.org In a broader sense, the rate of translation elongation, which is influenced by factors like codon optimality, is coupled to the stability of the mRNA transcript across the yeast transcriptome. biorxiv.org
In prokaryotic homologs like E. coli L7/L12, the protein is involved in maintaining the precision of translation. Mutations in the gene for L7/L12 were found to increase the misreading of codons, suggesting a role in translational proofreading and accuracy. nih.gov
| Regulatory Mechanism | Protein Involved | Effect | Supporting Findings |
|---|---|---|---|
| Translational Repression | Human RPL7 | Inhibits cell-free translation of specific mRNAs. sigmaaldrich.comnih.gov | Mediated by the BZIP-like domain binding to mRNA. nih.gov |
| mRNA Stability Control | Human RPL7 mRNA | Degradation is promoted by RNase-L, reducing mRNA half-life. nih.gov | Demonstrates a pathway for active downregulation of RPL7 expression. nih.gov |
| Translational Accuracy | E. coli L7/L12 (Homolog) | Contributes to the efficiency of translational proofreading. nih.gov | Mutations lead to increased misreading of nonsense codons. nih.gov |
| Coupling of Synthesis and Assembly | Yeast Rpl3/Rpl4 (General Principle) | Chaperone binding to nascent protein stabilizes its mRNA. elifesciences.org | Prevents surplus production of unassembled ribosomal proteins. elifesciences.org |
Post-Translational Modifications and Their Functional Implications (e.g., SUMOylation)
Post-translational modifications (PTMs) are chemical alterations to proteins that occur after translation and are critical for regulating their activity, localization, and stability. frontiersin.org Ribosomal proteins are subject to a wide array of PTMs, which can fine-tune ribosome function and biogenesis. nih.gov
In E. coli, the YL8 homolog, L7/L12, undergoes both methylation and acetylation. nih.gov L7/L12 is monomethylated on a lysine (B10760008) residue, a modification that is notably dependent on temperature. This methylation occurs within the C-terminal domain, which is involved in binding translation factors, suggesting the modification may play a regulatory role in this interaction. nih.gov The N-terminus of the L7 form is also acetylated. nih.gov
SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein, is a highly dynamic PTM that regulates numerous cellular processes, including ribosome biogenesis. frontiersin.orgnih.gov A large number of ribosome biogenesis factors and ribosomal proteins have been identified as SUMO targets in both yeast and human cells. nih.gov The SUMOylation and deSUMOylation cycles are crucial for various steps, including the expression of ribosomal protein genes, rRNA processing, and the assembly and transport of ribosomal subunits. nih.govnih.gov For example, SUMOylation of the ribosomal protein RPL11 is triggered by ribosomal stress and is required for the activation of the p53 tumor suppressor pathway. nih.gov
While SUMOylation is a major regulatory mechanism in ribosome formation, direct evidence for the SUMOylation of YL8/RPL7 has not been prominently reported. However, given that proteomic studies have identified a significant portion of ribosomal proteins as SUMO substrates, it remains a potential modification for YL8/RPL7 that could influence its function or assembly. nih.gov The dynamic nature of SUMOylation, which involves SUMO ligases and deconjugating enzymes (SUMO proteases), allows for rapid control over protein function and localization. frontiersin.orgyoutube.com
| Modification | Target Protein | Functional Implication | Details |
|---|---|---|---|
| Methylation | E. coli L7/L12 | Potentially regulates interaction with translation factors. nih.gov | Monomethylation of a lysine residue in the C-terminal domain; temperature-dependent. nih.gov |
| Acetylation | E. coli L7 | Function not fully elucidated. nih.gov | Acetylation of the N-terminal serine. nih.gov |
| SUMOylation | General Ribosomal Proteins (e.g., RPL11) | Regulates ribosome biogenesis, nuclear transport, and stress responses. nih.govnih.gov | While a widespread modification on ribosomal components, specific SUMOylation of YL8/RPL7 is not yet established. nih.gov |
Mechanisms of this compound Integration into Nascent Ribosomal Subunits
The assembly of ribosomes is a highly complex and ordered process that involves the synthesis and processing of rRNA and the coordinated incorporation of ribosomal proteins. YL8/RPL7 is an essential protein required for the biogenesis of the 60S large ribosomal subunit. ebi.ac.uknih.gov
Studies in yeast have shown that both RPL7 (YL7) and RPL8 (YL8) are indispensable for cell growth and are specifically required for the production of 60S subunits. nih.gov Their depletion leads to defects in the early processing of pre-rRNA, specifically inhibiting the conversion of 27SA3 to 27SB pre-rRNA, and results in the degradation of pre-rRNAs destined for the large subunit. nih.gov
The integration of YL8/RPL7 is part of a hierarchical assembly process. Its absence has cascading effects, preventing the stable association of other proteins with the assembling preribosome. Depletion of L7 in yeast causes a specific subset of ribosomal proteins and assembly factors to fail to integrate into the nascent particle. nih.gov This suggests that L7's presence is a prerequisite for the formation of a localized ribonucleoprotein (RNP) structure, which then allows for the subsequent binding of other components. Notably, many of the proteins affected by L7 depletion are located in domain I of the 25S rRNA, clustered around the polypeptide exit tunnel, highlighting the role of L7 in organizing this critical functional region of the ribosome. nih.gov
The journey of a ribosomal protein like YL8/RPL7 begins with its synthesis in the cytoplasm, followed by import into the nucleolus where ribosome assembly is initiated. tulane.edu This import can be a regulated step, with some ribosomal proteins like L5 and L11 requiring specific transport adaptors to enter the nucleus. nih.gov Once in the nucleolus, YL8/RPL7 assembles with the nascent pre-rRNA in a stepwise manner, contributing to the folding and compaction of the rRNA and creating binding sites for subsequent assembly factors and other ribosomal proteins. nih.govnih.gov
| Protein | Role in 60S Subunit Assembly | Consequence of Depletion |
|---|---|---|
| Yeast L7 (RPL7) | Essential for early pre-rRNA processing (27SA3 to 27SB). nih.gov | Inhibits production of 60S subunits; leads to turnover of large subunit pre-rRNAs. nih.gov |
| Yeast L7 (RPL7) | Required for the stable association of a specific subset of other ribosomal proteins and assembly factors. nih.gov | Prevents the assembly of proteins located in domain I of 25S rRNA, near the polypeptide exit tunnel. nih.gov |
| Yeast L8 (RPL8) | Essential for 60S subunit production and early pre-rRNA processing. nih.gov | Leads to a decrease in 25S rRNA relative to 18S rRNA. nih.gov |
Structural Insights into Yl8 Ribosomal Protein and Ribosomal Architecture
Conformation and Topology of YL8 Ribosomal Protein within the 60S Large Ribosomal Subunit
The YL8 protein is located in the cytoplasm and is a structural constituent of the large 60S ribosomal subunit. yeastgenome.orgwikipedia.org In yeast, YL8 is encoded by two paralogous genes, RPL7A and RPL7B, which arose from a whole genome duplication. yeastgenome.orgnih.gov The protein belongs to the L2P/L7e family of ribosomal proteins and possesses a conserved ferredoxin-like fold. uniprot.orgwikipedia.org
Within the architecture of the 60S subunit, YL8 is situated at the subunit interface. wikipedia.org Its position is significant as it is near key functional centers. In rats, the homologous protein is associated with the binding of aminoacyl-tRNA and is part of the binding site for elongation factor 2. wikipedia.org The structure of the 60S subunit is a complex arrangement of three ribosomal RNA (rRNA) molecules (25S, 5.8S, and 5S in yeast) and approximately 46 distinct proteins. uniprot.orguniprot.org YL8 is embedded within this ribonucleoprotein matrix, where it helps to organize and stabilize the rRNA tertiary structure. ebi.ac.uk Its location facilitates its role in both the structural integrity of the ribosome and the dynamic process of translation.
Intermolecular Interactions of this compound within the Ribosome
YL8's function is intrinsically linked to its network of interactions with both ribosomal RNA and other ribosomal proteins. These interactions anchor the protein within the 60S subunit and are essential for the maturation and catalytic activity of the ribosome.
YL8 is an RNA-binding protein with specific interactions that are critical for ribosome assembly and function. wikipedia.org In Saccharomyces cerevisiae, YL8 has been shown to bind directly to Domain II of the 25S rRNA and also associates with the 5.8S rRNA. yeastgenome.orgwikipedia.org This interaction with 5.8S rRNA is a conserved feature, noted as a key molecular function in gene ontology annotations. wikipedia.org The binding of YL8 to these rRNA molecules is crucial for the proper processing of the pre-rRNA transcript during the biogenesis of the large ribosomal subunit. yeastgenome.org Specifically, the depletion of YL8 (encoded by RPL7B) impairs the processing of the 27SA3 pre-rRNA to the 27SB pre-rRNA intermediate. yeastgenome.org
YL8 participates in a complex network of protein-protein interactions within the large subunit. These interactions are vital for the cooperative assembly and stability of the ribosome. High-throughput studies and interaction databases like BioGRID have identified numerous protein interactors for the yeast homologues of YL8, RPL7A and RPL7B. uniprot.orguniprot.org These networks connect YL8 to other ribosomal proteins as well as to factors involved in translation initiation and ribosome biogenesis. For instance, high-confidence interaction data has shown a link between yeast RPL7A (YL8) and the eukaryotic translation initiation factor 4E (eIF-4E), suggesting a role in coordinating the translation process. hitpredict.org It also interacts with Spb1, a pre-rRNA methyltransferase, highlighting its involvement in ribosome maturation. hitpredict.org
| Interactor Protein | Interactor Gene | Function of Interactor | Interaction Type | Source |
|---|---|---|---|---|
| Eukaryotic translation initiation factor 4E (eIF-4E) | CDC33 | mRNA cap-binding protein involved in translation initiation. | Association | hitpredict.org |
| 27S pre-rRNA (guanosine(2922)-2'-O)-methyltransferase | SPB1 | Enzyme that modifies pre-rRNA during ribosome biogenesis. | Association | hitpredict.org |
Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound in Ribosomal Complexes
The precise placement and structure of YL8 within the ribosome have been elucidated through high-resolution structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM). nih.govharvard.edu These methods have provided atomic or near-atomic models of the entire ribosomal subunit, allowing for the detailed characterization of individual protein components like YL8. nih.govharvard.edu
X-ray crystallography of ribosomal subunits, while challenging due to their size and complexity, has yielded complete atomic structures, providing a static, high-resolution snapshot of the ribosome. nih.govweizmann.ac.il More recently, cryo-EM has become a dominant technique, capable of achieving comparable resolutions without the need for crystallization, which can sometimes introduce artifacts due to crystal packing. harvard.edu This has been particularly valuable for capturing the ribosome in different functional states. Numerous structures deposited in the Protein Data Bank (PDB) contain models for YL8 (RPL8/uL30), derived from both cryo-EM and X-ray crystallography studies of eukaryotic and archaeal ribosomes.
| PDB ID | Method | Resolution (Å) | Organism/Complex | Reference |
|---|---|---|---|---|
| 5apo | Cryo-EM | 3.4 | Yeast 60S ribosomal subunit in complex with biogenesis factors Arx1 and Rei1. | pdbj.org |
| 4V6X | X-ray Diffraction | 3.0 | Yeast 80S ribosome. | wikipedia.org |
| 4UG0 | X-ray Diffraction | 3.1 | Human 80S ribosome. | wikipedia.org |
| 3J7R | Cryo-EM | 5.8 | Yeast 80S ribosome-tRNA complex. | wikipedia.org |
Ribosome biogenesis is a complex, hierarchical process involving the coordinated assembly of rRNAs and ribosomal proteins, facilitated by numerous assembly factors. researchgate.netnih.gov This assembly begins in the nucleolus and continues in the cytoplasm. yeastgenome.orgmdpi.com Most ribosomal proteins assemble with the rRNA co-transcriptionally, with their association becoming more stable as assembly progresses. researchgate.netnih.gov
Cryo-EM studies of ribosome assembly intermediates have provided snapshots of these maturation pathways. mdpi.comnih.gov YL8 is incorporated during the nucleolar stages of 60S subunit assembly. yeastgenome.orgmdpi.com Its role is not merely structural; it is actively involved in the maturation of the pre-rRNA. The requirement of YL8 for the processing step that converts 27SA3 to 27SB pre-rRNA indicates that its binding is a key event that likely induces or stabilizes a specific rRNA conformation necessary for the cleavage to occur. yeastgenome.org The structure of YL8 within these pre-ribosomal particles is thought to be largely similar to its conformation in the mature ribosome, as it helps to form the scaffold upon which later assembly steps depend.
The ribosome is not a static entity but a dynamic molecular machine that undergoes significant conformational changes during the different phases of protein synthesis. nih.govelifesciences.org These dynamics involve both large-scale movements of the subunits relative to each other and more localized changes within the rRNA and proteins. nih.govelifesciences.org
While specific studies focusing solely on the conformational dynamics of YL8 are limited, its location at the subunit interface places it in a highly dynamic environment. wikipedia.org Computational and structural studies show that ribosomal proteins, particularly those in flexible regions like the subunit interface, can exhibit mobility. elifesciences.orgplos.org Cryo-EM studies have been instrumental in revealing dynamic states that are not always captured in crystal structures, such as the rotation of ribosomal subunits. harvard.edu The flexibility within the ribosomal environment is crucial for processes like tRNA translocation and the binding and release of elongation factors. nih.gov As YL8 is implicated in aminoacyl-tRNA binding, its conformation is likely to be subtly modulated during the elongation cycle to accommodate the binding and movement of tRNA and associated protein factors. wikipedia.org
Molecular Mechanisms of Yl8 Ribosomal Protein in Ribosome Biogenesis
Role of YL8 Ribosomal Protein in Pre-rRNA Processing and Maturation
The production of mature ribosomal RNA (rRNA) from its precursor (pre-rRNA) is a highly regulated process involving a series of cleavage and modification events. wikipedia.orgwikipedia.org The this compound is integral to these early stages of large ribosomal subunit formation.
Facilitation of 27SA3 to 27SB Pre-rRNA Cleavage Pathways
In yeast, the this compound, along with ribosomal protein L7, is essential for the early processing steps of the 27SA3 pre-rRNA. nih.gov Depletion of YL8 leads to defects in the cleavage of 27SA3 pre-rRNA to 27SB pre-rRNA, a critical step in the maturation of the 25S rRNA, a core component of the large ribosomal subunit. nih.gov This processing is part of a larger, coordinated series of events that ensures the correct formation of the ribosomal subunits. nih.gov The proper cleavage of pre-rRNA is not only a structural step but also a checkpoint for the fidelity of ribosome assembly. nih.gov
Influence on rRNA Folding and Structural Rearrangements
The folding of rRNA into its complex three-dimensional structure is a dynamic process that occurs concurrently with its synthesis and the binding of ribosomal proteins. nih.govnih.gov Ribosomal proteins like YL8 play a critical role in guiding and stabilizing the correct folding of rRNA. nih.gov The binding of ribosomal proteins can induce necessary conformational changes in the pre-rRNA, facilitating subsequent processing steps and the association of other assembly factors. nih.gov While the direct influence of YL8 on specific rRNA folding intermediates is an area of ongoing research, its necessity for proper pre-rRNA processing suggests a key role in achieving the correct rRNA conformation for cleavage. nih.gov The hierarchical and cooperative binding of ribosomal proteins ensures the progressive stabilization of rRNA domains, preventing misfolding and promoting the efficient assembly of the functional ribosome. nih.govnih.gov
Sequential Integration of this compound into Large Ribosomal Subunit Assembly Pathways
The assembly of the large ribosomal subunit is a highly ordered process that begins in the nucleolus and continues in the nucleoplasm before the mature subunit is exported to the cytoplasm. mdpi.comnih.gov YL8 is incorporated early in this pathway, highlighting its foundational role in the assembly process.
Early Assembly Events in the Nucleolus and Nucleoplasm
The nucleolus serves as the primary site for ribosome biogenesis, where pre-rRNA is transcribed, processed, and assembled with ribosomal proteins. mdpi.comnih.gov Research in yeast has shown that YL8 assembles into early 90S preribosomes, which contain the 35S pre-rRNA. nih.gov This early association indicates that YL8 is a primary binding protein, crucial for initiating the assembly of the large ribosomal subunit. The nucleolus provides a unique environment that facilitates the complex interactions required for ribosome formation, with distinct subcompartments dedicated to different stages of the process. biorxiv.org The assembly process is not strictly linear but can follow parallel pathways to ensure efficiency and fidelity. nih.gov
Coordination with Ribosome Assembly Factors and Chaperones
The biogenesis of ribosomes is facilitated by a large number of non-ribosomal proteins known as assembly factors and chaperones. nih.govyoutube.com These factors transiently associate with preribosomal particles to guide rRNA folding, modification, and processing, and to prevent the aggregation of assembly intermediates. nih.govyoutube.com The proper integration of YL8 is dependent on and coordinates with the action of these assembly factors. For instance, the depletion of YL8 has been shown to impair the association of a specific group of assembly factors, known as A3 factors, with preribosomes. nih.gov This demonstrates a functional link between YL8 and these factors in promoting the maturation of the large ribosomal subunit. This coordinated effort ensures that the assembly process is both efficient and accurate, with checkpoints to monitor the integrity of the assembling particle. youtube.com
Contribution of this compound to Ribosome Quality Control Mechanisms
Cells have evolved sophisticated quality control mechanisms to identify and eliminate improperly assembled or stalled ribosomes, thereby preventing the synthesis of aberrant proteins. nih.govnih.gov Ribosome-associated quality control (RQC) pathways are crucial for maintaining cellular protein homeostasis. stanford.edu When ribosomes stall during translation, for example, due to defective mRNA, RQC mechanisms are activated to recycle the ribosome and degrade the nascent polypeptide chain. nih.govstanford.edu
Detection and Response to Assembly Intermediates
The this compound (also known as L8) plays a critical role in the surveillance and management of pre-ribosomal assembly intermediates during the biogenesis of the 60S subunit. Its function is integral to the quality control mechanisms that ensure only correctly assembled particles proceed to maturation. Research in yeast has demonstrated that YL8 is necessary for the efficient processing of the 27SA pre-rRNA species. nih.gov
Depletion of YL8 leads to a distinct cellular response characterized by the accumulation of specific premature rRNA transcripts, namely 27SA2 and 27SA3 pre-rRNAs. nih.gov This accumulation signals a stall in the assembly line, indicating that the pre-ribosomal particles have failed to achieve the correct conformation for subsequent processing steps. Consequently, these defective assembly intermediates are targeted for degradation. nih.gov This turnover mechanism is a crucial quality control step, preventing the cell from investing further resources in non-viable particles and protecting the cell from the potential toxic effects of aberrant ribosomes.
The response to the absence of YL8 is not limited to the degradation of pre-rRNA. Studies have revealed that pre-ribosomes purified from YL8-depleted cells are enriched for early assembly intermediates but are missing crucial late-assembling factors. nih.gov Specifically, the absence of YL8 prevents the stable association of a group of six assembly factors required for 27SA3 pre-rRNA processing, known as A3 factors. nih.gov Furthermore, a specific subset of ribosomal proteins that normally bind to domain I of the 25S and 5.8S rRNAs also fails to incorporate stably into the assembling subunit. nih.gov This indicates that YL8's presence is a key checkpoint; it helps form a stable ribonucleoprotein (RNP) structure that is "read" by the cellular machinery. If this structure is not properly formed, the assembly is halted, and the faulty intermediate is removed.
Prevention of Aberrant Ribosome Formation
The primary role of YL8 in preventing the formation of aberrant ribosomes lies in its function as a key structural organizer during the early stages of 60S subunit assembly. YL8 assembles early into the 90S pre-ribosomes, which contain the 35S pre-rRNA, positioning it to influence the subsequent folding of rRNA and the binding of other ribosomal proteins. nih.gov
By facilitating the creation of a stable, correctly folded local environment, YL8 ensures the proper and timely association of neighboring components. Research has shown that in the absence of YL8, a specific set of ribosomal proteins that bind near it in domain I of the large subunit rRNA—including L13, L15, and L36—are significantly diminished in assembling particles. nih.gov This demonstrates that YL8 is essential for establishing a stable RNP neighborhood. This localized stability is critical for the hierarchical and cooperative assembly of the entire subunit. Without YL8, this region of the ribosome fails to form correctly, leading to a structurally compromised and non-functional particle.
Therefore, YL8 prevents the formation of aberrant ribosomes by acting as a linchpin for a specific assembly domain. Its correct incorporation is a prerequisite for the binding of other essential proteins and assembly factors. The cell's quality control machinery recognizes the improperly assembled intermediates that form in YL8's absence and targets them for destruction, effectively preventing them from maturing into aberrant and potentially harmful ribosomal subunits. nih.gov This ensures the fidelity of the ribosome population available for protein synthesis.
Canonical Functions of Yl8 Ribosomal Protein in Protein Synthesis
Involvement in Ribosomal Peptidyl Transferase Center Function
The peptidyl transferase center (PTC) is the catalytic heart of the ribosome, located within the large subunit, and is responsible for the formation of peptide bonds between amino acids. nih.govnih.gov Structural and biochemical studies have compellingly demonstrated that the PTC is a ribozyme, meaning its catalytic activity is mediated by rRNA, not protein. nih.govwikipedia.org
However, ribosomal proteins are essential for the proper functioning of the PTC, primarily by positioning the substrates (the aminoacyl-tRNA and peptidyl-tRNA) and maintaining the sophisticated three-dimensional architecture of the rRNA. wikipedia.orgnih.gov The YL8 protein is strategically located within the functional core of the large subunit. Specifically, it is situated in the aminoacyl-tRNA (A-site) binding region of the peptidyltransferase center. proteopedia.org While not directly participating in the chemical catalysis of peptide bond formation, its position suggests a critical role in stabilizing the conformation of the PTC. This structural support ensures the precise orientation of the tRNA molecules, an entropic contribution that is vital for the efficiency and fidelity of the reaction. wikipedia.orgnih.gov
The table below summarizes key research findings regarding the environment of the YL8 protein.
| Research Finding | Implication for YL8 Function | Source |
| The Peptidyl Transferase Center (PTC) is a ribozyme. | YL8's role is supportive and structural, not directly catalytic. | nih.govwikipedia.org |
| YL8 (RPL8) is located in the A-site of the PTC. | YL8 helps maintain the architecture of the active site for tRNA binding. | proteopedia.org |
| Ribosomal proteins contribute to catalysis by positioning substrates. | YL8's location facilitates the correct orientation of incoming aminoacyl-tRNA. | nih.gov |
Role in Aminoacyl-tRNA Binding and Accommodation
The selection and binding of the correct aminoacyl-tRNA to the A-site is a pivotal step in ensuring the fidelity of protein synthesis. This process, known as accommodation, involves the movement of the aminoacyl-tRNA into the PTC following codon recognition. nih.gov The YL8 protein is directly implicated in this crucial function.
Research indicates that YL8 is a key component of the aminoacyl-tRNA binding site. proteopedia.org Studies in rats have shown that the YL8 protein very likely participates in the binding of aminoacyl-tRNA. wikipedia.org Its presence in this specific location helps to form the binding pocket for the incoming tRNA molecule. The accommodation of the aminoacyl-tRNA is a dynamic process involving significant conformational changes within the ribosome. nih.gov YL8 contributes to the structural environment that guides the 3' end of the aminoacyl-tRNA into the PTC for subsequent peptide bond formation. nih.govproteopedia.org
The process of accommodation can be seen as a multi-step event that involves reversible movements before the tRNA is fully settled in the A-site. nih.gov The stable binding, facilitated by proteins like YL8 and interactions with the rRNA, is critical for the transition to the next step of elongation.
| Function | Protein Involved | Location/Role |
| Aminoacyl-tRNA Binding | YL8 (RPL8) | Component of the A-site; facilitates binding. wikipedia.orgproteopedia.org |
| tRNA Accommodation | Ribosome (rRNA and proteins) | Conformational changes to move tRNA into the PTC. nih.gov |
Participation in Elongation Factor 2 (EF2) Binding Site Formation and Translation Elongation
Translation elongation is a cyclical process that includes the delivery of aminoacyl-tRNA, peptide bond formation, and the translocation of the ribosome along the mRNA. This translocation step is catalyzed by Elongation Factor 2 (eEF2 in eukaryotes, EF-G in bacteria), a GTPase that binds to the ribosome. nih.gov The YL8 protein is a confirmed constituent of the binding site for this essential factor.
Chemical cross-linking experiments, a technique used to identify proteins in close proximity to a binding partner, have definitively identified YL8 (as L8) as belonging to the EF2-binding site on the ribosome. nih.gov This site is located at the interface between the small and large ribosomal subunits. nih.gov The binding of EF2 induces significant conformational changes in the ribosome, which are necessary for the movement of tRNAs from the A and P sites to the P and E sites, respectively, and the advancement of the mRNA by one codon. wikipedia.org
The interaction of EF2 with the ribosome is critical for its GTPase activity, which fuels the translocation process. YL8, as part of the EF2 binding domain, plays a structural role in the proper docking and function of the elongation factor, thereby being indispensable for the elongation phase of protein synthesis. wikipedia.orgnih.gov
| Factor/Protein | Interacting Ribosomal Proteins | Function | Source |
| Elongation Factor 2 (EF2) | YL8 (L8) , L5, L13, L21, and others | Forms the binding site for EF2. | nih.gov |
| Elongation Factor 2 (EF2) | YL8 (RPL8) | Constituent of the EF2-binding site. | wikipedia.org |
Extra Ribosomal Functions and Regulatory Modalities of Yl8 Ribosomal Protein
Non-Canonical Roles of YL8 Ribosomal Protein in Cellular Processes (Moonlighting Functions)
Beyond its canonical function in translation, YL8/RPL23 partakes in several vital cellular activities. researchgate.netresearchgate.netnih.gov These moonlighting functions are diverse and highlight the protein's versatility in cellular regulation. researchgate.netnih.govmoonlightingproteins.orgatomic-lab.org
One of the most well-documented extra-ribosomal functions of YL8/RPL23 is its role in apoptosis, or programmed cell death. researchgate.netnih.gov It can act as a negative regulator of apoptosis, contributing to cell survival under certain conditions. nih.govmdpi.com For instance, in some cancer cells, overexpression of YL8/RPL23 has been linked to resistance to drug-induced apoptosis. mdpi.commaayanlab.cloud
YL8/RPL23 is also involved in cell division and differentiation. researchgate.net Its influence on the cell cycle is a key aspect of its extra-ribosomal activities, contributing to the regulation of cell proliferation. nih.govresearchgate.net Furthermore, studies have implicated YL8/RPL23 in cellular differentiation processes. researchgate.net In the context of neurodegenerative diseases, such as Frontotemporal Dementia (FTD), decreased levels of YL8/RPL23 have been observed, and this decrease is correlated with pathological tau protein, suggesting a role in neuronal health. embopress.org
The protein also participates in cellular stress responses. nih.gov Perturbations in ribosome biogenesis can lead to what is known as nucleolar stress, a condition that triggers a p53-dependent cell cycle arrest. tandfonline.comnih.gov YL8/RPL23 is a key player in this response, linking the integrity of ribosome synthesis to the cell's decision to halt division. tandfonline.comspandidos-publications.com
Table 1: Summary of Non-Canonical Roles of YL8/RPL23
| Cellular Process | Specific Role of YL8/RPL23 | Key Findings |
|---|---|---|
| Apoptosis | Negative regulator | Overexpression can lead to apoptotic resistance in certain cancer cells. mdpi.commaayanlab.cloudnih.gov |
| Cell Division | Regulation of cell cycle progression | Influences the machinery that governs cell division. researchgate.netnih.govresearchgate.net |
| Cell Differentiation | Participates in differentiation processes | Implicated in the developmental pathways of cells. researchgate.net |
| Stress Response | Mediator of nucleolar stress response | Activates p53-dependent pathways in response to ribosome biogenesis stress. nih.govtandfonline.comspandidos-publications.com |
| Neurodegeneration | Potential role in neuronal homeostasis | Decreased levels are associated with tau pathology in FTD. embopress.org |
Interaction with Non-Ribosomal Proteins and Signaling Pathways (e.g., p53-MDM2 pathway, if discussed at molecular level)
A cornerstone of YL8/RPL23's extra-ribosomal functionality is its interaction with the p53-MDM2 signaling pathway, a critical axis in tumor suppression. maayanlab.cloudnih.govaacrjournals.org The tumor suppressor protein p53 is a transcription factor that regulates the cell cycle and apoptosis in response to cellular stress. tandfonline.commdpi.com Its primary negative regulator is the E3 ubiquitin ligase MDM2, which targets p53 for degradation. nih.govmdpi.com
Under conditions of nucleolar stress, such as disrupted ribosome biogenesis, free ribosomal proteins, including YL8/RPL23, are released. spandidos-publications.comnih.gov YL8/RPL23 can directly bind to MDM2. maayanlab.cloudspandidos-publications.comnih.gov This interaction inhibits the E3 ligase activity of MDM2, preventing it from ubiquitinating and thereby degrading p53. maayanlab.cloudtandfonline.comnih.gov The stabilization and activation of p53 then leads to cell cycle arrest or apoptosis, thus preventing the proliferation of cells with compromised ribosome function. tandfonline.comspandidos-publications.comnih.gov
The interaction is competitive, with YL8/RPL23 vying with p53 for binding to MDM2. spandidos-publications.com An increased association of YL8/RPL23 with MDM2 leads to a corresponding decrease in the binding of p53 to MDM2, resulting in p53 stabilization. spandidos-publications.com This mechanism is a key part of the cell's surveillance system against oncogenic stress. nih.govaacrjournals.org For example, oncogenic RAS signaling can lead to an increase in YL8/RPL23 levels, which in turn contributes to p53-mediated tumor suppression. nih.govaacrjournals.org
Beyond the p53 pathway, YL8/RPL23 also interacts with other cellular players. It has been shown to be part of the RPL23/Miz-1/c-Myc circuit, where it can negatively regulate the transcriptional activity of Miz-1, a key regulator of cell cycle inhibitors. maayanlab.cloudnih.gov This interaction can lead to reduced expression of inhibitors like p15Ink4b and p21Cip1, thereby promoting cell cycle progression and resistance to apoptosis. nih.govmaayanlab.cloudnih.gov
Table 2: Key Molecular Interactions of YL8/RPL23
| Interacting Protein | Signaling Pathway | Molecular Outcome of Interaction |
|---|---|---|
| MDM2 | p53-MDM2 | Inhibition of MDM2's E3 ligase activity, leading to p53 stabilization and activation. maayanlab.cloudspandidos-publications.comnih.gov |
| Miz-1 | Miz-1/c-Myc | Decreased Miz-1 activity, leading to reduced expression of cell cycle inhibitors (p15Ink4b, p21Cip1) and apoptotic resistance. researchgate.netmaayanlab.cloudnih.gov |
| MMP9 mRNA | - | Binds to the 3'UTR of MMP9 mRNA, enhancing its stability and promoting expression. nih.gov |
Influence on Cell Growth, Proliferation, and Homeostasis at the Molecular Level
The extra-ribosomal functions of YL8/RPL23 have a profound impact on cell growth, proliferation, and the maintenance of cellular homeostasis at the molecular level. nih.govnih.govfrontiersin.orgplos.org Its role in regulating the cell cycle is a primary mechanism through which it influences cell proliferation. nih.govresearchgate.net By participating in the p53-MDM2 and Miz-1/c-Myc pathways, YL8/RPL23 can either promote or inhibit cell cycle progression, depending on the cellular context and the presence of stress signals. maayanlab.cloudresearchgate.netnih.gov
In many cancers, the expression of YL8/RPL23 is elevated. mdpi.comproteinatlas.org This overexpression can contribute to tumor progression by promoting cell proliferation and inhibiting apoptosis. mdpi.commaayanlab.cloudfrontiersin.org For instance, in hepatocellular carcinoma, YL8/RPL23 has been shown to drive metastasis by upregulating Matrix Metalloproteinase 9 (MMP9) through the stabilization of its mRNA. nih.gov Similarly, in ovarian carcinoma, high expression of YL8/RPL23 is associated with cisplatin (B142131) resistance. nih.gov
Conversely, YL8/RPL23's ability to activate p53 under conditions of ribosomal stress demonstrates its role in maintaining genomic integrity and cellular homeostasis. tandfonline.commdpi.com By halting the proliferation of cells with defective ribosome biogenesis, it acts as a quality control mechanism. tandfonline.com
Table 3: Impact of YL8/RPL23 on Cellular Processes
| Cellular Process | Molecular Mechanism | Consequence |
|---|---|---|
| Cell Growth & Proliferation | Regulation of cell cycle through p53 and Miz-1/c-Myc pathways. maayanlab.cloudnih.govnih.gov | Can be either pro-proliferative (in many cancers) or anti-proliferative (in response to stress). mdpi.comnih.gov |
| Cancer Progression | Upregulation of oncogenes (e.g., MMP9), inhibition of apoptosis. maayanlab.cloudnih.gov | Promotes metastasis and chemoresistance in certain cancers. nih.govnih.gov |
| Cellular Homeostasis | Activation of p53 in response to ribosomal stress, regulation of mitochondrial function. nih.govtandfonline.com | Maintains genomic integrity and proper cellular function. nih.govtandfonline.commdpi.com |
| Oocyte Aging | Regulation of mitochondrial protein synthesis and function. nih.gov | Reduced expression contributes to age-related decline in oocyte quality. nih.gov |
Phenotypic Consequences of Yl8 Ribosomal Protein Dysregulation or Mutation
Effects of YL8 Ribosomal Protein Gene Deletion or Haploinsufficiency on Cellular Viability and Growth
The YL8 protein, and its homologs across species (such as RPL7 in mammals and L30 in E. coli), is fundamental for ribosome production, which is, in turn, a cornerstone of cell growth and proliferation. nih.gov Consequently, the deletion or reduced expression (haploinsufficiency) of the gene encoding YL8 has direct and measurable impacts on cellular fitness.
In the yeast Saccharomyces cerevisiae, the YL8 protein is encoded by two duplicated genes, YL8A and YL8B (also known as RPL7A and RPL7B). nih.govnih.govyeastgenome.org Studies have shown that while the disruption of a single copy, such as the YL8A gene, is not lethal, it results in a significantly slower growth rate compared to the wild-type parent strain. nih.gov However, the complete loss of YL8 function through the disruption of both genes is lethal to the yeast cell, underscoring its essential role. nih.gov This demonstrates a clear gene dosage effect on cellular viability and proliferation.
In contrast, studies involving systematic genomic deletion of ribosomal protein genes in Escherichia coli have found that the deletion of the gene encoding L30, the bacterial homolog of YL8, is not lethal, and mutant strains show obvious growth, suggesting it is non-essential for survival under the tested conditions in this organism. nih.gov
On a broader scale, heterozygous inactivating mutations and hemizygous deletions of ribosomal protein genes (RPGs) are recognized as significant events in human diseases, including cancer. nih.govembopress.org Large-scale analyses of cancer genomes have revealed that hemizygous deletions of RPGs are common, occurring in approximately 43% of studied cancer specimens. nih.govembopress.org Such haploinsufficiency is often associated with the activation of the p53 tumor suppressor pathway, leading to cell-cycle arrest or apoptosis, which can impair cell growth and contribute to the specific phenotypes seen in diseases known as ribosomopathies. nih.govnih.gov
| Organism | Gene(s) | Type of Dysregulation | Effect on Viability/Growth | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | YL8A (RPL7A) | Single Gene Disruption | Slower growth rate | nih.gov |
| Saccharomyces cerevisiae | YL8A and YL8B (RPL7A/B) | Double Gene Disruption | Lethal | nih.gov |
| Escherichia coli | L30 (homolog) | Gene Deletion | Non-essential, viable growth | nih.gov |
| Human Cancer Cells | Ribosomal Protein Genes (general) | Hemizygous Deletion (Haploinsufficiency) | Common vulnerability, often associated with TP53 mutations, can inhibit cell growth | nih.govembopress.org |
Molecular and Cellular Abnormalities Associated with this compound Perturbations
Perturbations in YL8 levels lead to distinct molecular and cellular abnormalities, primarily by disrupting the intricate process of ribosome biogenesis. Ribosome assembly is a complex pathway that involves the hierarchical and coordinated action of ribosomal proteins and assembly factors to correctly process and fold ribosomal RNA (rRNA). researchgate.netnih.gov
A key molecular abnormality resulting from the depletion of YL8 (specifically its yeast homolog RPL7B) is the impairment of pre-rRNA processing. yeastgenome.org Research indicates that RPL7B is required for the crucial processing step that converts the 27SA3 pre-rRNA into the 27SB pre-rRNA, a key maturation event in the assembly of the large ribosomal subunit in the nucleolus. yeastgenome.org Depletion of the protein leads to the subsequent turnover and degradation of the unprocessed pre-rRNA, resulting in a deficit of mature 60S subunits. yeastgenome.org
Disruption of ribosome biogenesis due to mutations or depletion of ribosomal proteins like YL8 triggers a cellular stress response known as nucleolar or ribosomal stress. d-nb.infonih.gov This can lead to several downstream cellular abnormalities:
p53 Activation: A primary consequence of ribosomal stress is the activation of the tumor suppressor protein p53. nih.govnih.gov An accumulation of free ribosomal proteins, not incorporated into ribosomes, can bind to and inhibit MDM2, a repressor of p53. This leads to p53 stabilization and activation, which can induce apoptosis or cell-cycle arrest. nih.gov
Global Reduction in Ribosome Levels: In disorders associated with ribosomal protein mutations, such as Diamond-Blackfan anemia (DBA), a general reduction in the cellular levels of ribosomes is observed. fu-berlin.de This global deficit in the cell's protein synthesis machinery can impair the translation of specific transcripts, contributing to the disease phenotype. fu-berlin.de
Altered Mitochondrial Function: Emerging evidence suggests a link between ribosomal protein haploinsufficiency and mitochondrial dysfunction. nih.gov Studies in C. elegans have shown that reduced levels of certain ribosomal proteins can lead to significant differences in mitochondrial morphology, reduced mitochondrial activity, and lower energy levels. nih.gov
| Abnormality Type | Specific Finding | Organism/System | Reference |
|---|---|---|---|
| Molecular (rRNA Processing) | Depletion of RPL7B (YL8) impairs the processing of 27SA3 pre-rRNA to 27SB pre-rRNA. | Saccharomyces cerevisiae | yeastgenome.org |
| Cellular Stress Response | Ribosomal protein haploinsufficiency can lead to nucleolar stress and activation of p53. | Human Cells | nih.gov |
| Cellular (Ribosome Content) | Defects in ribosomal proteins can cause a global reduction in ribosome levels. | Human Hematopoietic Cells (DBA model) | fu-berlin.de |
| Cellular (Organelle Function) | Haploinsufficiency of some ribosomal proteins is linked to altered mitochondrial morphology and reduced activity. | C. elegans, Human Lymphoblast Cells | nih.gov |
Genetic Interactions of this compound with Other Ribosomal Components or Assembly Factors
The assembly of a functional ribosome is a cooperative process, and the function of YL8 is intrinsically linked to its interactions with other ribosomal proteins and the numerous non-ribosomal assembly factors that guide the process. nih.govmdpi.com
Direct genetic and functional interactions have been identified for the yeast homolog of YL8. Studies have shown that the ribosomal proteins L7 (YL8) and L8 function together, in concert with a group of six assembly factors known as A₃ factors (including Rsa1, Rlp24, Nsa2, Nog1, Rsa3, and Cic1), to facilitate the assembly of specific domains within the 25S rRNA of the 60S subunit. This highlights a critical network of interactions required for the proper folding and maturation of the large subunit's core structure.
The broader principle of genetic interaction between ribosomal components is well-established. The synthesis and assembly of the 40S and 60S subunits, while distinct, are coordinated. For instance, the disruption of 40S ribosomal subunit assembly by repressing the expression of a 40S protein gene can unexpectedly lead to the accumulation of an extra-ribosomal 60S protein, uL18/L5. plos.org This indicates that a failure in the assembly of one subunit can have downstream consequences on the stability and fate of components from the other subunit, revealing a layer of cross-pathway regulation. plos.org
Furthermore, many ribosomal proteins are guided to their assembly site by dedicated chaperones. mdpi.com These factors prevent aggregation and ensure the proper delivery of the ribosomal protein to the nascent ribosome. While a specific chaperone for YL8 is not detailed in the provided context, the interaction of other ribosomal proteins, like uS5 with its chaperone Tsr4, exemplifies the type of crucial protein-protein interactions that are essential for the early stages of ribosome biogenesis. mdpi.com
Advanced Methodological Approaches for Investigating Yl8 Ribosomal Protein
Genetic Engineering and Mutagenesis Strategies for Functional Dissection
The functional analysis of essential ribosomal proteins like YL8 often relies on genetic engineering and mutagenesis, as complete gene deletion is typically lethal. In the yeast Saccharomyces cerevisiae, the YL8 protein is encoded by two separate genes, YL8A and YL8B. nih.gov The disruption of both of these genes has been shown to be fatal, underscoring the essential nature of the YL8 protein for cell viability. nih.gov This lethality necessitates the use of conditional expression systems to study the effects of YL8 depletion.
To investigate the roles of such essential proteins, researchers construct conditional alleles. These can include temperature-sensitive mutants or, more commonly, strains where the expression of the YL8 gene is placed under the control of a regulatable promoter, such as the GAL1 promoter in yeast. This allows for the depletion of the YL8 protein by switching the carbon source from galactose to glucose. The subsequent effects on ribosome biogenesis and cell growth can then be observed. For instance, upon depletion of YL8, defects in the processing of pre-rRNA and the assembly of the large ribosomal subunit can be analyzed. nih.gov
Site-directed mutagenesis is another powerful tool to dissect the function of specific domains or amino acid residues within the YL8 protein. By introducing specific mutations into the YL8 gene, researchers can investigate the importance of particular residues for its structure, its interaction with other ribosomal components, or its role in enzymatic activities. Loss-of-function mutations are generally lethal, which makes the study of these mutants complex unless the mutation affects a specific subsidiary function without disrupting the core translational activity. mpg.de The creation of chimeric proteins, where domains are swapped with those of other ribosomal proteins, can also provide insights into functional specificity. mdpi.com
| Feature | Description | Reference(s) |
| Gene Duplication | In Saccharomyces cerevisiae, YL8 is encoded by two genes: YL8A and YL8B. | nih.gov |
| Essentiality | Disruption of both YL8A and YL8B genes is lethal in yeast. | nih.gov |
| Conditional Expression | Strains with YL8 expression under a regulatable promoter (e.g., GAL1) are used to study the effects of protein depletion. | nih.gov |
| Functional Defects upon Depletion | Depletion of YL8 leads to defects in pre-rRNA processing and large ribosomal subunit assembly. | nih.gov |
| Mutagenesis | Site-directed mutagenesis helps to identify critical amino acid residues for YL8 function. | mpg.demdpi.com |
High-Resolution Structural Determination Techniques (e.g., in situ Cryo-Electron Microscopy)
Understanding the precise three-dimensional arrangement of YL8 within the ribosome is crucial for elucidating its function. Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and complex macromolecules like the ribosome at near-atomic resolution. cam.ac.uknih.govelifesciences.org Unlike X-ray crystallography, cryo-EM does not require the crystallization of the sample, allowing for the study of the ribosome in a more native-like state. cam.ac.ukelifesciences.org
Recent advancements in direct electron detectors and image processing software have significantly enhanced the resolution of cryo-EM, making it possible to visualize individual amino acid side chains and modifications to rRNA. cam.ac.uknih.gov This level of detail is critical for mapping the specific interactions of YL8 with ribosomal RNA (rRNA) and other ribosomal proteins.
A particularly powerful application of this technology is in situ cryo-electron tomography (cryo-ET). This method allows for the visualization of ribosomes directly within the cell, providing a snapshot of their native structure and spatial distribution. nih.govbiorxiv.org By applying subtomogram averaging to the tomograms, high-resolution structures of ribosomes in their cellular context can be obtained. biorxiv.org This approach would be invaluable for studying how the incorporation and positioning of YL8 might be influenced by the cellular environment or by the presence of ribosome assembly factors. While specific high-resolution in situ structures focusing on YL8 are still forthcoming, the methodology holds immense promise for revealing the dynamic nature of YL8's integration into the ribosome during its biogenesis.
Biochemical and Biophysical Assays for Molecular Interactions (e.g., Co-immunoprecipitation, Surface Plasmon Resonance)
To comprehend the function of YL8, it is essential to identify its interaction partners, which include other ribosomal proteins and specific regions of rRNA. A variety of biochemical and biophysical assays are employed for this purpose.
Co-immunoprecipitation (Co-IP) is a widely used technique to identify protein-protein interactions. In this method, an antibody specific to YL8 is used to pull down YL8 from a cell lysate. Any proteins that are bound to YL8 will be co-precipitated and can then be identified by mass spectrometry. mq.edu.au This approach can reveal the network of interactions that YL8 participates in within the ribosome and during the assembly process.
Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the binding kinetics and affinity of molecular interactions. nih.gov In the context of YL8, SPR can be used to quantify its binding to specific rRNA sequences or to other ribosomal proteins. One of the interacting molecules is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. nih.gov This allows for the determination of association and dissociation rate constants, providing a detailed quantitative understanding of the interaction.
Other techniques such as yeast two-hybrid screening can be used for an initial large-scale screen of potential protein-protein interactions, while electrophoretic mobility shift assays (EMSA) can be employed to study the binding of YL8 to specific RNA fragments.
Quantitative Proteomics and Transcriptomics for Expression and Stoichiometry Analysis
Quantitative proteomics and transcriptomics provide powerful tools to study the expression levels and stoichiometry of ribosomal proteins, including YL8, under different cellular conditions. These methods can reveal how the cell regulates the production of ribosomal components and how the composition of the ribosome itself might change in response to environmental cues.
Quantitative mass spectrometry-based proteomics allows for the precise measurement of the relative or absolute abundance of proteins in a complex sample. nih.govnih.gov For instance, using techniques like isobaric tags for relative and absolute quantitation (iTRAQ), researchers can compare the protein composition of ribosomes isolated from cells grown under different conditions. A study on S. cerevisiae used this approach to show that the relative proportions of the YL8 paralogs, RPL8A and RPL8B, in the 80S ribosome change when yeast cells are shifted from a glucose to a glycerol (B35011) carbon source. nih.govresearchgate.net This suggests that ribosomes may have a dynamic composition, with different paralogs being incorporated to potentially modulate translational activity in response to metabolic changes.
Transcriptomics , typically performed using RNA sequencing (RNA-seq), measures the abundance of mRNA transcripts in a cell. This can provide insights into the transcriptional regulation of the YL8A and YL8B genes. By correlating transcriptomic and proteomic data, researchers can gain a comprehensive view of gene expression, from transcription to the final protein product.
| Technique | Application for YL8 Research | Key Findings/Potential Insights | Reference(s) |
| Quantitative Mass Spectrometry | Analysis of ribosomal protein stoichiometry. | The relative abundance of YL8 paralogs (RPL8A/B) in the ribosome changes with the carbon source. | nih.govresearchgate.net |
| Transcriptomics (RNA-seq) | Measurement of YL8A and YL8B mRNA levels. | Understanding the transcriptional regulation of YL8 paralogs in response to different stimuli. |
Reconstitution Systems for Ribosome Assembly and Function
In vitro reconstitution systems, where functional ribosomes are assembled from their individual protein and RNA components, have been instrumental in dissecting the assembly pathways of bacterial ribosomes. These systems allow for the controlled, stepwise addition of individual components, making it possible to determine the precise role of each protein in the assembly process.
However, the development of reconstitution systems for eukaryotic ribosomes has been more challenging due to their greater complexity, including a larger number of ribosomal proteins and the involvement of numerous non-ribosomal assembly factors. nih.gov While complete in vitro reconstitution of a eukaryotic ribosome has not yet been fully achieved, partial reconstitution systems and the use of purified assembly factors are providing valuable insights.
For YL8, a reconstitution system would allow researchers to directly test its role in the folding of specific rRNA domains and the recruitment of other ribosomal proteins. By omitting or adding back a modified version of YL8, its specific contribution to the structural integrity and functional activity of the reconstituted particle could be assessed. The development of such systems for yeast ribosomes is an active area of research and holds the key to a more detailed mechanistic understanding of YL8's function in ribosome biogenesis. nih.gov
Pathological Implications of Yl8 Ribosomal Protein Dysfunction
Molecular Mechanisms Underlying Ribosomopathies Linked to Ribosomal Protein Deficiencies
Ribosomopathies are a class of human congenital disorders caused by defects in ribosome biogenesis or function. researchgate.netnih.gov These diseases, such as Diamond-Blackfan anemia, are often characterized by mutations in genes encoding ribosomal proteins (RPs) or ribosome assembly factors. fondazionedba.orgnih.gov A central molecular mechanism underlying the pathology of many ribosomopathies is the induction of "nucleolar stress" or "ribosomal stress". fondazionedba.orgoncotarget.comnih.gov
Disruption of ribosome biogenesis, for instance, due to the deficiency of a specific ribosomal protein, leads to an accumulation of "free" RPs that are not incorporated into nascent ribosomes. aging-us.commdpi.com A subset of these free RPs, notably RPL5 and RPL11, can bind to and inhibit the E3 ubiquitin ligase MDM2. nih.govmdpi.com MDM2 is the principal negative regulator of the tumor suppressor protein p53; its inhibition by free RPs leads to the stabilization and activation of p53. researchgate.netoncotarget.comnih.gov Activated p53 then transcriptionally induces target genes that can trigger cell cycle arrest, apoptosis, or cellular senescence. nih.govaging-us.com This p53-dependent mechanism is believed to be a major contributor to the tissue-specific defects, such as bone marrow failure, seen in ribosomopathies. researchgate.netnih.gov
While RPL22L1 itself is not yet linked to a specific named ribosomopathy, the loss of its paralog, RPL22, and the subsequent compensatory changes in RPL22L1 expression, illustrate the delicate balance required for cellular homeostasis. mdpi.comnih.gov Loss of Rpl22l1 in mouse models has been shown to block lymphoid development, an effect that is associated with p53 induction and is rescued by p53 deficiency, demonstrating its critical role in developmental pathways sensitive to ribosomal stress and p53 activation. researchgate.netnih.gov
Association with Cellular Transformation and Malignancy at the Molecular Level
Contrary to the hypo-proliferative phenotypes seen in many ribosomopathies, the dysregulation of YL8/RPL22L1 is frequently associated with hyper-proliferative conditions like cancer. nih.gov Specifically, RPL22L1 is often found to be amplified or overexpressed in a variety of human malignancies, where its elevated levels correlate with tumor progression and poor patient prognosis. aacrjournals.orgresearchgate.net This suggests an oncogenic role for the protein.
Studies have documented the upregulation of RPL22L1 and its association with adverse outcomes in numerous cancers, including:
Hepatocellular Carcinoma (HCC): Overexpression of RPL22L1 enhances cancer stem cell properties and promotes tumor progression. aacrjournals.org
Ovarian Cancer (OC): RPL22L1 expression is positively correlated with invasion and lymph node metastasis. plos.org
Cervical Cancer: High RPL22L1 levels are associated with higher grade, clinical stage, and recurrence. nih.gov
Glioblastoma (GBM): RPL22L1 overexpression is associated with enhanced malignancy and resistance to therapy. researchgate.net
Prostate Cancer (PRAD): RPL22L1 facilitates the proliferation and invasion of cancer cells. researchgate.net
The molecular functions of RPL22L1 in promoting malignancy are multifaceted, extending beyond the ribosome to influence key signaling pathways that govern cell growth, survival, and metastasis. nih.govnih.gov
| Cancer Type | Observed Effects of RPL22L1 Overexpression | Associated Signaling Pathways | Citations |
| Lung Adenocarcinoma (LUAD) | Promotes growth and metastasis; associated with poor survival. | MDM2/p53 | nih.gov, aging-us.com |
| Hepatocellular Carcinoma (HCC) | Enhances cancer stem cell properties; promotes tumor progression. | ERK | nih.gov, aacrjournals.org |
| Ovarian Cancer (OC) | Promotes migration, invasion, and metastasis; induces EMT. | - | plos.org |
| Glioblastoma (GBM) | Increases proliferation, migration, invasion, and TMZ resistance. | EGFR/STAT3 | researchgate.net |
| Prostate Cancer (PRAD) | Promotes proliferation and invasion. | PI3K/Akt/mTOR | researchgate.net |
| Cervical Cancer | Promotes proliferation, migration, invasion, and sorafenib (B1663141) resistance. | DUSP6/ERK | nih.gov |
A primary mechanism by which RPL22L1 promotes cancer is through the modulation of pathways controlling cell cycle progression and apoptosis. nih.govmdpi.comd-nb.info A key target is the p53 pathway. Unlike the scenario in ribosomopathies where free RPs activate p53, oncogenic overexpression of RPL22L1 has been shown to suppress p53 activity. In lung adenocarcinoma, RPL22L1 enhances the growth and metastasis of cancer cells by inhibiting the MDM2/p53 signaling pathway, which reduces p53-mediated apoptosis and cell cycle arrest, thereby promoting uncontrolled proliferation. nih.govaging-us.com
Beyond p53, RPL22L1 influences other critical signaling cascades:
ERK Pathway: In hepatocellular and cervical cancers, RPL22L1 promotes cell proliferation and invasion, in part, through the activation of the ERK signaling pathway. nih.govnih.gov In cervical cancer, this occurs through a competitive binding interaction with the ERK phosphatase DUSP6, which prevents ERK dephosphorylation and leads to its sustained activation. nih.gov
PI3K/Akt/mTOR Pathway: In prostate cancer, RPL22L1 has been shown to facilitate cell proliferation and invasion via the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. researchgate.net
Epithelial-to-Mesenchymal Transition (EMT): In ovarian cancer, RPL22L1 overexpression induces EMT, a process critical for metastasis. This is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and fibronectin. plos.org
By interfering with these fundamental pathways, RPL22L1 dysregulation allows cancer cells to evade apoptosis, sustain proliferative signaling, and acquire invasive capabilities. mdpi.comd-nb.info
Genomic instability is a hallmark of cancer, and ribosomal proteins can act as caretakers of the genome, often through their regulation of the p53 pathway. oncotarget.comd-nb.infonih.gov An imbalance in the expression of RPs can lead to ribosomal stress, which is a potent trigger for p53 activation to halt the proliferation of cells with potential genomic damage. oncotarget.comnih.gov
The role of RPL22L1 in genomic instability is becoming clearer. In lung adenocarcinoma, high expression of RPL22L1 has been positively correlated with Tumor Mutational Burden (TMB) and negatively correlated with Microsatellite Instability (MSI). nih.govaging-us.com TMB is a measure of the number of mutations within a tumor genome, and a positive correlation suggests that RPL22L1 overexpression is associated with a higher mutational load. This could be an indirect consequence of its inhibition of the p53 pathway, as p53 is a crucial "guardian of the genome" that responds to DNA damage. nih.gov By suppressing p53, RPL22L1 may lower the threshold for cell survival despite the accumulation of genetic mutations, thereby contributing to genomic instability.
Dysregulation of YL8 Ribosomal Protein and Stress Responses
Cells have evolved intricate stress response pathways to maintain homeostasis, and the nucleolus acts as a key stress sensor. nih.govnih.gov Various cellular stresses, including nutrient deprivation, DNA damage, and proteotoxic stress, can disrupt ribosome biogenesis, triggering the nucleolar stress response. nih.govaging-us.com
The dysregulation of RPL22L1 is intimately tied to these stress responses. The relationship between RPL22L1 and its paralog RPL22 is a key example. RPL22 acts as a negative regulator of RPL22L1. biorxiv.org Loss-of-function mutations in RPL22, which are common in certain cancers, lead to a compensatory upregulation of RPL22L1 expression. mdpi.comnih.gov This switch in paralog expression can alter the composition of ribosomes and impact cancer-related signaling. mdpi.com
Furthermore, the response to therapies that induce ribosomal stress is influenced by RPL22L1. For instance, inhibition of RNA Polymerase I (which synthesizes rRNA) leads to a decrease in RPL22L1 expression, suggesting that RPL22L1 levels are dynamically regulated in response to ribosomal stress. biorxiv.orgfaseb.org The overexpression of RPL22L1 has also been linked to resistance to various chemotherapeutic agents, including temozolomide (B1682018) in glioblastoma and sorafenib in cervical and hepatocellular cancers, indicating that RPL22L1 helps cancer cells withstand therapeutic stress. nih.govresearchgate.netnih.gov This resistance is often mediated by its activation of pro-survival pathways like ERK and STAT3. researchgate.netnih.gov
Finally, loss of Rpl22l1 in developing lymphocytes induces p53, but this induction does not appear to be caused by canonical stress pathways like DNA damage or ER stress. nih.gov This suggests that Rpl22l1 is involved in a distinct stress-sensing pathway that is critical for normal development and becomes dysregulated in disease. researchgate.netnih.gov
Future Directions and Emerging Frontiers in Yl8 Ribosomal Protein Research
Elucidating the Full Repertoire of Extra-Ribosomal Functions and Their Regulation
While the primary function of YL8 is within the ribosome, a growing body of evidence suggests that ribosomal proteins, in general, can possess extra-ribosomal functions, a phenomenon often referred to as "moonlighting". nih.govnih.gov These functions are independent of their role in protein synthesis and can be critical for various cellular processes. nih.gov For the YL8 homolog, RPL8, studies have begun to uncover such non-ribosomal roles, particularly in the context of cancer.
Research indicates that RPL8 is implicated in the oncogenesis and development of tumors, suggesting it has significant non-ribosomal regulatory functions. nih.gov Overexpression of RPL8 in HeLa cells has been shown to inhibit cell proliferation and promote apoptosis. nih.gov Transcriptome analysis revealed that RPL8 can regulate the expression and alternative splicing of genes involved in cancer-related pathways, including angiogenesis, inflammation, and the regulation of cell proliferation. nih.gov This suggests that RPL8 might influence the phenotype of cancer cells by modulating the transcriptome. nih.gov
Furthermore, the human homolog of YL8, RPL7, has been identified as an autoantigen in patients with systemic autoimmune diseases like systemic lupus erythematosus. depmap.orgnih.gov It also exhibits an endoplasmic reticulum binding property, suggesting a role in the association of ribosomes with the ER. nih.gov The N-terminal basic region-leucine zipper (BZIP)-like domain of RPL7 can mediate homodimerization and bind to both DNA and RNA, with a preference for 28S rRNA and mRNA, and can inhibit cell-free translation of mRNAs, pointing towards a regulatory role in the translation process itself. depmap.orgwikipedia.org
Future research should aim to systematically identify the full spectrum of YL8's extra-ribosomal functions across different organisms and cell types. Investigating the YL8 interactome—the complete set of its molecular interactions—will be crucial in uncovering novel binding partners and, consequently, new cellular pathways it may regulate. nih.gov Understanding the regulatory mechanisms that govern these extra-ribosomal functions, such as post-translational modifications or subcellular localization, will be key to deciphering the full extent of YL8's cellular influence.
Deeper Understanding of YL8 Ribosomal Protein Dynamics During Ribosome Assembly and Function
The assembly of the ribosome is a highly complex and orchestrated process involving numerous ribosomal proteins and assembly factors. nih.gov YL8, as a component of the large 60S subunit, plays a critical role in this process. In Saccharomyces cerevisiae, the YL8 protein is encoded by two duplicated genes, YL8A and YL8B. nih.govnih.gov The disruption of both genes is lethal, highlighting the essential nature of this protein. nih.gov
Studies in yeast have shown that the homologs of YL8, Rpl7a and Rpl7b, are involved in the early stages of 60S precursor rRNA processing. nih.gov The absence of Rpl7 leads to defects in the processing of the 27SA3 pre-rRNA to 27SBS pre-rRNA. nih.gov Furthermore, Rpl7 is necessary for the stable association of a group of assembly factors, known as A3 factors, with preribosomes. nih.gov The depletion of Rpl7 affects the association of other ribosomal proteins with the assembling subunit, indicating its role in establishing a stable RNP structure. nih.gov
Future investigations should focus on elucidating the precise molecular mechanisms by which YL8 facilitates these assembly steps. High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM), can provide snapshots of ribosome assembly intermediates containing YL8, revealing its dynamic interactions with rRNA and other assembly factors. nih.gov Understanding how the dynamics of YL8 binding and potential conformational changes contribute to the ordered assembly of the large subunit remains a key area for exploration.
Integrative Structural and Functional Studies in Diverse Organisms
Interestingly, phylogenetic analysis has revealed the existence of a family of YL8-like proteins in at least three species of yeast that appear to be functionally distinct from the ribosomal proteins. nih.gov This suggests an evolutionary diversification of YL8 function.
Future research should expand on these findings by conducting comparative structural and functional analyses of YL8 and its homologs in a wider range of organisms. This will help to delineate the conserved core functions from species-specific adaptations. Investigating the functional significance of the YL8-like proteins will be crucial to understanding the evolutionary trajectory of this protein family.
Table 1: YL8 Homologs in Different Organisms
| Organism | Gene Name(s) | Protein Name(s) | Key Findings |
| Saccharomyces cerevisiae | YL8A, YL8B | YL8, Rpl7a, Rpl7b | Essential for viability; involved in 60S ribosome biogenesis; paralog-specific roles. nih.govnih.govnih.gov |
| Homo sapiens | RPL7, RPL7A | RPL7, RPL7A | Homolog to yeast YL8; implicated in autoimmune diseases and cancer; involved in axon regeneration. depmap.orgnih.govnih.govnih.govgenecards.org |
| Mus musculus | Rpl7, Rpl7a | Rpl7, Rpl7a | Upregulation promotes axon regeneration after injury. nih.govnih.gov |
Development of Novel Research Tools and Methodologies
Advancing our understanding of YL8 will require the development and application of innovative research tools and methodologies. While general techniques for studying ribosomal proteins exist, such as ribosome profiling and mass spectrometry-based proteomics, there is a need for more specific approaches to probe the functions of YL8. nih.gov
For instance, the development of high-affinity, specific antibodies and nanobodies against YL8 from different species would be invaluable for immunoprecipitation experiments to identify its interacting partners (interactome analysis) and to study its subcellular localization under various conditions. nih.gov The creation of conditional knockout or knockdown systems for the YL8 gene in various model organisms would allow for a more detailed dissection of its function without the immediate lethality observed in yeast.
Furthermore, novel single-molecule techniques could be employed to study the dynamics of YL8 binding to the ribosome in real-time. Techniques like TurboCas, which allows for the efficient labeling of chromatin-binding proteins at specific genomic sites, could potentially be adapted to study the interactions of YL8 with DNA or nascent RNA transcripts, shedding light on its potential extra-ribosomal roles in gene regulation. northwestern.edu
Table 2: Methodologies for Studying this compound
| Methodology | Application for YL8 Research | Potential Insights |
| Interactome Analysis (e.g., Co-IP, Mass Spectrometry) | Identification of YL8 binding partners. | Discovery of novel extra-ribosomal functions and regulatory pathways. nih.gov |
| High-Resolution Microscopy (e.g., Cryo-EM) | Structural analysis of ribosomes containing YL8. | Understanding the dynamic role of YL8 in ribosome assembly and function. nih.gov |
| Gene Editing (e.g., CRISPR/Cas9) | Creation of conditional knockouts/knockdowns of YL8. | Dissection of YL8's essential and non-essential functions. |
| Ribosome Profiling | Analysis of translation on a genome-wide scale in the context of YL8 alterations. | Determining if YL8 influences the translation of specific mRNAs. nih.gov |
| Single-Molecule Imaging | Real-time observation of YL8 dynamics. | Elucidating the kinetics of YL8 binding and movement within the cell. |
Exploring this compound as a Molecular Target for Modulating Cellular Processes
The emerging understanding of YL8's involvement in disease, particularly cancer and neurological processes, positions it as a potential therapeutic target. The finding that RPL8 expression is altered in various cancers and that its overexpression can induce apoptosis in cancer cells suggests that targeting YL8 could be a viable anti-cancer strategy. nih.gov The differential expression of RPL7 has also been observed in various human cancers, and these patterns could serve as prognostic markers. nih.gov
In the context of neuroscience, the discovery that upregulating Rpl7 and Rpl7a promotes axon regeneration after optic nerve injury in mice is particularly exciting. nih.govnih.gov This finding opens up the possibility of developing therapies that modulate YL8 activity to enhance neuronal repair after central nervous system injury.
Future research should focus on identifying small molecules or other therapeutic modalities that can specifically modulate the activity or expression of YL8. Screening for compounds that either inhibit or enhance YL8's function could lead to the development of novel drugs for cancer or neurodegenerative diseases. berkeley.edu Furthermore, a deeper understanding of the specific extra-ribosomal functions of YL8 that are relevant to disease pathogenesis will be crucial for designing targeted therapies with minimal off-target effects. The general strategy of targeting ribosome biogenesis is already being explored for cancer therapy, and a more specific focus on key players like YL8 could lead to more effective and less toxic treatments. nih.gov
Q & A
Basic: What experimental approaches are recommended for structural characterization of the YL8 ribosomal protein?
Answer:
- Cryo-electron microscopy (cryo-EM) and X-ray crystallography are gold standards for resolving YL8's atomic structure within the large ribosomal subunit. For example, cryo-EM studies of Haloarcula marismortui revealed YL8's positioning in the peptidyl transferase center, critical for peptide bond formation .
- Homology modeling using tools like SWISS-MODEL can predict YL8's structure in species lacking high-resolution data, leveraging conserved domains identified in Saccharomyces cerevisiae and homologs .
- Methodological Tip : Validate structural predictions with crosslinking-MS (mass spectrometry) to identify interacting regions within the ribosome .
Basic: How can researchers detect YL8 mRNA expression levels under varying cellular conditions?
Answer:
- qRT-PCR with primers targeting conserved regions of YL8 mRNA (e.g., S. cerevisiae YL8 coding sequences) is standard. Use Bio-Rad Experion systems for RNA integrity validation (RQI > 8.0) to ensure accurate quantification .
- Northern blotting with YL8-specific probes can resolve transcript size variants, particularly under stress conditions (e.g., secretory pathway inhibition) .
- Critical Consideration : Normalize data to housekeeping genes (e.g., ACT1 in yeast) and confirm specificity via knockout controls .
Advanced: How do evolutionary analyses inform functional studies of YL8 and its homologs?
Answer:
-
Phylogenetic profiling : Align YL8 sequences across eukaryotes (e.g., S. cerevisiae, humans) using SILVA or RDP databases to identify conserved residues critical for ribosome assembly . For instance, Mizuta et al. (1995) showed YL8-like proteins diverged early in eukaryotes, retaining conserved RNA-binding motifs .
-
Functional complementation assays : Replace S. cerevisiae YL8 with homologs (e.g., mammalian L7) to test cross-species functional conservation .
-
Table 1 : Sequence identity of YL8 homologs
Species Identity (%) Functional Redundancy S. cerevisiae 100 Native function H. sapiens 78 Partial rescue A. thaliana 65 Non-functional
Advanced: How can researchers resolve contradictions in YL8 mRNA levels observed under secretory pathway stress?
Answer:
- Context : sec mutants (e.g., sec63, sec53) in yeast show drastic YL8 mRNA depletion at 36°C, but transient inhibition during temperature shifts complicates interpretation .
- Stepwise Validation :
- Time-course experiments : Track YL8 mRNA recovery post-temperature shift using qRT-PCR .
- Ribosome profiling : Distinguish transcriptional vs. translational regulation by comparing mRNA abundance to ribosome occupancy .
- Inhibition controls : Use Brefeldin A (BFA) to uncouple secretory stress from heat shock artifacts .
- Key Insight : YL8 transcription is tightly coupled to secretory pathway integrity, independent of general stress responses .
Advanced: What mechanisms explain non-AUG initiation codon usage in YL8 mRNA for cryptic peptide synthesis?
Answer:
-
Toeprint analysis reveals ribosomes initiate translation at CUG codons in YL8 mRNA via a cap-dependent, scanning mechanism distinct from canonical AUG initiation. This process is resistant to edeine (blocks AUG decoding) but sensitive to bruceantin (inhibits peptidyl transferase) .
-
Functional assays : Transfect CUG[YL8] mRNA into L-cells and quantify antigen presentation via MHC-I using T-cell hybridomas (e.g., BCZ103). "Excellent Kozak" contexts enhance CUG initiation efficiency by 18–25% compared to AUG .
-
Table 2 : Inhibitor effects on CUG vs. AUG initiation
Inhibitor Target CUG Initiation AUG Initiation Edeine 40S P-site No effect Blocked Bruceantin 60S peptidyl transfer No effect Blocked m7GTP (cap) eIF4E binding Blocked Blocked
Advanced: How does YL8 contribute to ribosomal subunit assembly, and what experimental systems model this process?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
